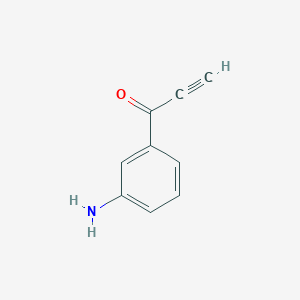
1-(3-Aminophenyl)prop-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminophenyl)prop-2-yn-1-one is an organic compound with a unique structure that includes an amino group attached to a phenyl ring, which is further connected to a propynone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the acylation of terminal alkynes with N-acylbenzotriazole in the presence of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate and catalytic amounts of zinc chloride . This method offers mild reaction conditions, short reaction times, and excellent functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed carbonylative Sonogashira coupling of terminal alkynes with aryl halides or arylhydrazines . This method is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3-Aminophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-(3-Aminophenyl)prop-2-yn-1-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(3-Aminophenyl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s biological activity, including its potential as an anticancer agent.
類似化合物との比較
1-(3-Aminophenyl)prop-2-yn-1-one can be compared with other similar compounds, such as:
3-(2-Aminophenyl)-2-propyn-1-ol: This compound shares a similar structure but has a hydroxyl group instead of a carbonyl group.
1,3-Diphenyl-2-propyn-1-ol: This compound has two phenyl groups attached to the propynone moiety.
特性
分子式 |
C9H7NO |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
1-(3-aminophenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H7NO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6H,10H2 |
InChIキー |
IWAOFZRLSWFXSO-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)C1=CC(=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine](/img/structure/B13160892.png)
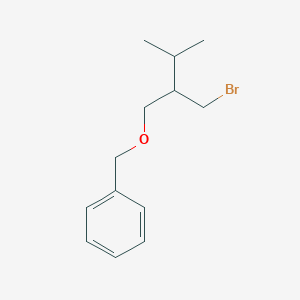
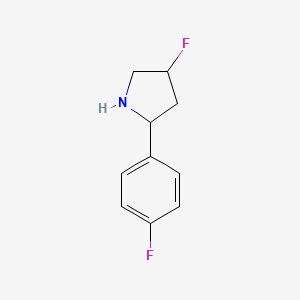
![1-benzyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B13160916.png)
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13160918.png)
![5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13160923.png)
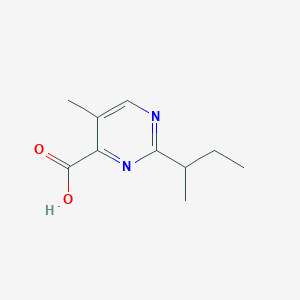
![(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B13160936.png)
![(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13160939.png)
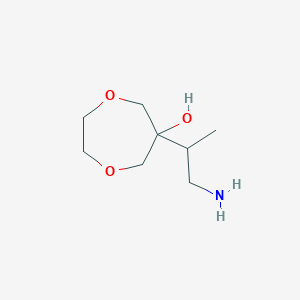
![9-Azabicyclo[3.3.1]nonan-3-ylmethanol](/img/structure/B13160963.png)
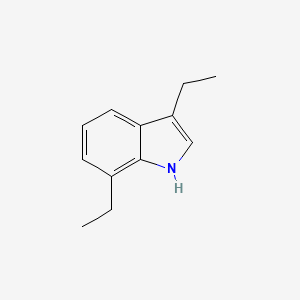
![4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13160969.png)

